1-(Aminomethyl)cyclopentanol (CAS 45511-81-7) is a bifunctional cyclic beta-amino alcohol featuring a geminally disubstituted cyclopentane ring. With a low molecular weight (115.17 g/mol) and a primary amine adjacent to a tertiary alcohol, it serves as a highly rigid, hydrophilic building block for organic synthesis [1]. In procurement and process chemistry, it is primarily sourced as a precursor for spirocyclic heterocycles, kinase inhibitors, and central nervous system (CNS) active agents, where its specific steric profile provides a critical balance between target affinity, conformational restriction, and aqueous solubility .
Substituting 1-(aminomethyl)cyclopentanol with linear beta-amino alcohols (e.g., 1-amino-2-propanol) or its larger cyclic homologs (e.g., 1-(aminomethyl)cyclohexanol) fundamentally alters the thermodynamic binding profile and physicochemical properties of the resulting downstream products[1]. Linear analogs lack the conformational restriction imposed by the cyclopentyl spiro-fusion, resulting in a higher entropic penalty upon receptor binding and reduced target potency. Conversely, substituting with the cyclohexyl homolog increases the lipophilicity (LogP) and steric bulk, which can push a lead compound out of optimal drug-like space or cause steric clashes in tightly packed binding pockets . Therefore, the exact cyclopentyl geometry is non-interchangeable for applications requiring precise spatial arrangement of the pharmacophore without sacrificing aqueous solubility.
When selecting a cyclic beta-amino alcohol, the ring size dictates the lipophilicity contribution to the final molecule. 1-(Aminomethyl)cyclopentanol exhibits an XLogP3 of approximately -0.3, whereas the larger 1-(aminomethyl)cyclohexanol homolog has a higher predicted XLogP3 of approximately +0.2 [1]. This ~0.5 log unit difference is critical in medicinal chemistry, where replacing a cyclohexyl ring with a cyclopentyl ring is a standard tactic to improve aqueous solubility and reduce non-specific lipophilic binding while maintaining necessary steric bulk.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 1-(aminomethyl)cyclohexanol (~ +0.2) |
| Quantified Difference | ~0.5 log unit reduction in lipophilicity |
| Conditions | In silico physicochemical profiling |
Procuring the cyclopentyl derivative prevents downstream API candidates from violating lipophilicity thresholds (e.g., Lipinski's Rule of 5), directly improving formulation viability.
Compared to acyclic analogs like 1-amino-2-propanol, the geminally disubstituted cyclopentane ring of 1-(aminomethyl)cyclopentanol locks the alpha-carbon vectors, restricting the molecule to a single rotatable bond (the exocyclic C-N bond) [1]. This 50% reduction in rotatable bonds compared to standard linear beta-amino alcohols minimizes the entropic penalty upon binding to biological targets, pre-organizing the amine and alcohol functional groups for optimal interaction.
| Evidence Dimension | Rotatable bond count |
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | 1-amino-2-propanol (2 rotatable bonds) |
| Quantified Difference | 50% reduction in rotatable bonds |
| Conditions | Molecular topology analysis |
Reduces the entropic penalty during receptor binding, frequently leading to higher potency and selectivity in target-based drug design.
For industrial scaling of amide bond formations, procuring the free base of 1-(aminomethyl)cyclopentanol (CAS 45511-81-7) offers distinct process advantages over its hydrochloride salt counterpart (CAS 76066-27-8). Using the free base directly eliminates the need for stoichiometric addition of exogenous tertiary amine bases (such as DIPEA or TEA) to liberate the reactive amine . This avoids the generation of bulk amine-hydrochloride byproducts, which can precipitate in organic solvents and complicate downstream aqueous workups.
| Evidence Dimension | Exogenous base requirement for coupling |
| Target Compound Data | 0 equivalents required |
| Comparator Or Baseline | HCl salt (CAS 76066-27-8) requires >1 equivalent |
| Quantified Difference | Elimination of neutralizing base and resulting salt byproducts |
| Conditions | Standard electrophilic coupling (e.g., with acid chlorides or activated esters) |
Prevents reactor fouling from insoluble amine salts and simplifies downstream purification in large-scale manufacturing workflows.
Because of its optimized lipophilicity profile (~0.5 log units lower than the cyclohexyl homolog), this compound is the preferred building block for developing neuroprotective agents and receptor modulators targeting the central nervous system. It provides the necessary steric bulk to occupy hydrophobic receptor pockets without pushing the final API out of the optimal logP range required for blood-brain barrier penetration [1].
Leveraging its rigid, pre-organized 1,2-aminoalcohol motif, 1-(aminomethyl)cyclopentanol is an ideal precursor for synthesizing spiro-oxazolidinones and spiro-morpholines. The reduced rotatable bond count ensures high cyclization yields when reacted with phosgene equivalents or dielectrophiles, making it superior to acyclic analogs .
In combinatorial chemistry, the free base form of 1-(aminomethyl)cyclopentanol is highly advantageous. As a liquid that does not require exogenous neutralizing bases for amide coupling, it integrates seamlessly into automated liquid handling systems, avoiding the line-clogging and solubility issues associated with solid hydrochloride salts .
Corrosive